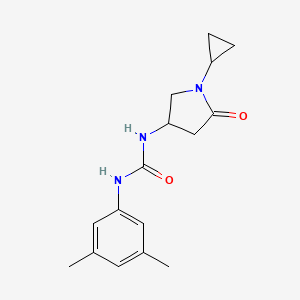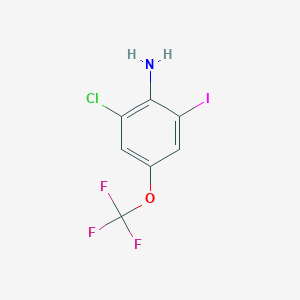![molecular formula C24H23FN2O4 B2753910 1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887468-01-1](/img/structure/B2753910.png)
1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
One notable application of spiro-piperidin-4-ones, which share structural similarities with the mentioned compound, is in the development of antimycobacterial agents. Kumar et al. (2008) described the atom economic and stereoselective synthesis of several spiro-piperidin-4-ones evaluated for their activity against Mycobacterium tuberculosis. One compound exhibited significant in vitro activity, highlighting the potential of such structures in reducing bacterial counts in lung and spleen tissues (Kumar et al., 2008).
Histone Deacetylase Inhibitors
Spiro[chromane‐2,4′‐piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. Thaler et al. (2012) prepared a series based on a lead benzyl spirocycle, showing improved in vivo antitumor activity and pharmacokinetic profiles. These compounds exhibit the potential for cancer therapy through modulation of epigenetic mechanisms (Thaler et al., 2012).
Sigma Ligand Activity
Spiro compounds have also been synthesized and evaluated as sigma ligands. Moltzen et al. (1995) explored spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives for their affinity and selectivity towards sigma 1 and sigma 2 binding sites, indicating potential applications in neurological research and therapy (Moltzen et al., 1995).
Structural and Synthetic Research
Ghatpande et al. (2020) provided an overview of recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds, highlighting their significance in medicinal chemistry research. This review emphasizes the structural component's role in drug development and the synthesis of biologically active substances (Ghatpande et al., 2020).
Optical and Material Applications
The synthesis and applications of novel polyimides derived from spiro[fluorene-9,9'-xanthene] structures have been reported by Zhang et al. (2010), demonstrating their organosolubility, optical transparency, and potential in electronic and optical materials (Zhang et al., 2010).
Safety and Hazards
Direcciones Futuras
Given the biological potential of indole derivatives and the versatility of spirooxindole scaffolds , there is significant potential for future research into compounds like “1’-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4’-piperidin]-4-one”. This could include further exploration of their synthesis, properties, and potential applications.
Propiedades
IUPAC Name |
1'-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c25-17-5-7-18(8-6-17)27-15-16(13-22(27)29)23(30)26-11-9-24(10-12-26)14-20(28)19-3-1-2-4-21(19)31-24/h1-8,16H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYVBHYJDBKUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

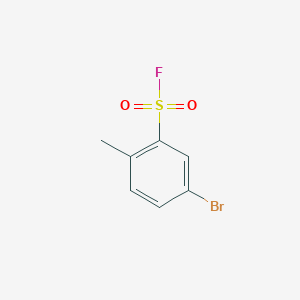
![5-[(4-chlorophenyl)sulfonyl]-N-1-naphthylthiophene-2-carboxamide](/img/structure/B2753829.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2753831.png)
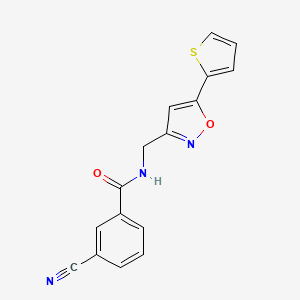
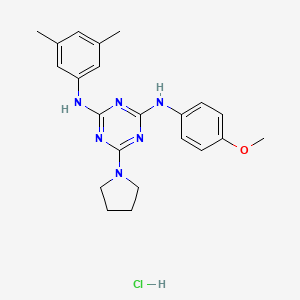
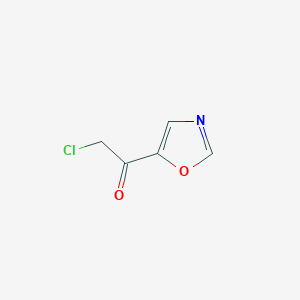
![N-(3-methoxybenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2753835.png)
![1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2753837.png)
![4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2753838.png)
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)

